4,5,6,7-Tetrahydro-1H-indazol-7-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. This compound is characterized by a saturated indazole ring, which plays a crucial role in various biological and chemical applications. The compound is recognized for its potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The compound can be classified under the category of indazoles, which are bicyclic compounds featuring a fused benzene and pyrazole ring. The specific structure of 4,5,6,7-tetrahydro-1H-indazol-7-amine includes an amine functional group attached to the indazole framework, enhancing its reactivity and interaction with biological systems. Its chemical structure is denoted by the formula and is associated with the CAS number 955406-45-8.
The synthesis of 4,5,6,7-tetrahydro-1H-indazol-7-amine typically involves several key steps:
The synthesis may also involve optimizing conditions for higher yields and purity through advanced techniques such as continuous flow reactors and purification methods tailored for scalability in industrial applications.
The molecular structure of 4,5,6,7-tetrahydro-1H-indazol-7-amine features a saturated indazole ring system with an amine substituent at the 7-position. The compound's three-dimensional conformation allows for specific interactions with biological targets.
4,5,6,7-Tetrahydro-1H-indazol-7-amine can undergo several types of chemical reactions:
These reactions are often conducted under controlled conditions to ensure selectivity and yield optimization.
The mechanism of action for 4,5,6,7-tetrahydro-1H-indazol-7-amine involves its interaction with specific molecular targets within biological systems:
The physical properties of 4,5,6,7-tetrahydro-1H-indazol-7-amine include:
Chemical properties include:
4,5,6,7-Tetrahydro-1H-indazol-7-amine has several significant applications:
4,5,6,7-Tetrahydro-1H-indazol-7-amine represents a structurally refined heterocyclic scaffold demonstrating significant potential in targeting sigma receptors, particularly the sigma-2 subtype (σ₂R). Sigma-2 receptors, identified as the transmembrane protein TMEM97, are overexpressed in rapidly proliferating solid tumors (e.g., lung, brain, breast cancers) and implicated in neurodegenerative pathologies like Alzheimer’s disease [1] [3] [4]. This receptor regulates critical cellular processes, including calcium signaling, cholesterol homeostasis, endoplasmic reticulum (ER) stress response, and mitochondrial integrity [4] [7]. Ligands modulating σ₂R activity can inhibit tumor proliferation via autophagy induction and block amyloid-β oligomer binding in neuronal models [1] [3].
Recent medicinal chemistry campaigns have optimized tetrahydroindazole derivatives to achieve nanomolar affinity and >100-fold selectivity for σ₂R over σ₁R. Key structure-activity relationship (SAR) insights include:
Table 1: Pharmacological Profiles of Select Tetrahydroindazole-Based Sigma-2 Ligands
Compound | Structural Feature | σ₂R pKi ± SEM (Ki, nM) | σ₁R pKi ± SEM (Ki, nM) | Selectivity (σ₂R/σ₁R) |
---|---|---|---|---|
7g | Piperidine-benzyl | 6.8 ± 0.1 (169) | <5 | >100-fold |
7l | Tetrahydroisoquinoline | 7.5 ± 0.1 (31) | <5 | >100-fold |
7n | N-Methyl piperazine | 7.5 ± 0.1 (34) | 6.7 ± 0.1 (192) | 5.6-fold |
7t | 4-(4-Pyridyl)-piperidine | 7.8 ± 0.1 (16) | <5 | >625-fold |
Pharmacophore modeling reveals three critical components for σ₂R activity: (1) a protonatable nitrogen atom for electrostatic interactions, (2) hydrophobic regions for membrane penetration, and (3) hydrogen-bond acceptors/donors for specific residue engagement [1]. This scaffold’s versatility enables tuning for CNS permeability (logP ∼2–4) or peripheral restriction, positioning it as a "privileged structure" for neuro-oncological and neurodegenerative therapeutic development [1] [4].
Tetrahydroindazole cores have evolved from synthetic curiosities to strategically validated pharmacophores over five decades. Early routes relied on cyclohexanedione precursors condensed with phenylhydrazines under harsh acidic conditions, yielding low regioselectivity for 1H- vs. 2H-indazole tautomers and poor functional group tolerance [5] [8]. The 1990s–2000s saw innovations in transition-metal catalysis (e.g., Pd/Cu-mediated N-N bond formation) enabling C7-amination with moderate efficiency [8].
Critical milestones in structural diversification include:
Table 2: Evolution of Synthetic Strategies for Tetrahydroindazole Derivatives
Era | Key Methodology | Limitations | Impact on Scaffold Diversity |
---|---|---|---|
1970s–80s | Acid-catalyzed cyclocondensation | Low regioselectivity, high temperatures | Limited to unsubstituted C7-position |
1990s–00s | Pd/Cu-mediated N-N coupling | Heavy metal residues, moderate yields | Enabled N1-aryl and C3-alkyl variants |
2010s–20s | Ultrasound-assisted regioselective routes | Solvent dependency | Achieved C7-amino, spirocyclic derivatives |
Present | Rh(III)-catalyzed C-H amination | High catalyst cost | Direct C7-functionalization |
The scaffold’s therapeutic relevance expanded with discoveries beyond sigma receptors:
Contemporary strategies leverage computational tools (e.g., DFT-based HOMO-LUMO gap optimization) and fragment-based design to prioritize derivatives with balanced solubility, microsomal stability, and target engagement—essential for advancing 4,5,6,7-tetrahydro-1H-indazol-7-amine toward chemical probe and lead candidate status [1] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1